An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-methylbenzoic Acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-methylbenzoic acid, a halogenated aromatic carboxylic acid, serves as a versatile building block in organic synthesis. Its utility spans the development of novel pharmaceutical agents and other specialized chemical entities. A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, influencing factors from reaction kinetics and purification strategies to formulation and bioavailability. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3-Bromo-4-methylbenzoic acid, complete with detailed experimental protocols for their determination.
Physicochemical Data Summary
The key physicochemical properties of 3-Bromo-4-methylbenzoic acid are summarized in the table below for quick reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrO₂ | [1] |
| Molecular Weight | 215.05 g/mol | [1][2] |
| Melting Point | 200-208 °C | [2][3][4] |
| Boiling Point (Predicted) | 329.8 ± 30.0 °C | [3][4] |
| Appearance | White to light yellow/orange powder or crystals | [4][5] |
| Solubility | Soluble in methanol (B129727); Insoluble in water | [3][4][5] |
| pKa (Predicted) | 3.98 ± 0.10 | [4][5] |
Experimental Protocols
The following sections detail the methodologies for the experimental determination of the key physicochemical properties of 3-Bromo-4-methylbenzoic acid.
Melting Point Determination
Principle: The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Sample Preparation: A small amount of dry 3-Bromo-4-methylbenzoic acid is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end. The tube is then tapped gently to ensure the solid is tightly packed to a height of 2-3 mm.[3]
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The apparatus is heated at a steady rate (e.g., 10-20 °C/minute for a preliminary measurement, then 1-2 °C/minute for an accurate measurement near the expected melting point).[6]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[4][6]
Solubility Determination
Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.
Apparatus:
-
Test tubes
-
Vortex mixer or shaker
-
Graduated pipettes
-
Analytical balance
Procedure:
-
Qualitative Assessment: A small, accurately weighed amount of 3-Bromo-4-methylbenzoic acid (e.g., 10 mg) is placed in a test tube. A known volume of the solvent (e.g., 1 mL of water, methanol, etc.) is added. The mixture is vigorously agitated (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes). Visual observation is used to determine if the solid has completely dissolved.[7]
-
Quantitative Assessment (Shake-Flask Method): An excess amount of the solid is added to a known volume of the solvent in a sealed flask. The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
pKa Determination by Potentiometric Titration
Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution. Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa can be determined from the inflection point of the resulting titration curve.[8]
Apparatus:
-
pH meter with a combination pH electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Analytical balance
Procedure:
-
Sample Preparation: A precise amount of 3-Bromo-4-methylbenzoic acid is dissolved in a suitable solvent mixture (e.g., water-methanol, if solubility in pure water is low) to a known concentration (e.g., 0.01 M).[9]
-
Titration: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed. The solution is titrated with the standardized strong base, added in small, precise increments from the burette. The pH of the solution is recorded after each addition, allowing the system to equilibrate.[8][9]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified from the steepest part of the curve. The pKa is the pH at the half-equivalence point.[8]
Spectral Analysis
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Pipettes
Procedure:
-
Sample Preparation: Approximately 5-25 mg of 3-Bromo-4-methylbenzoic acid is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.[10][11] The solution should be free of any solid particles.[10]
-
Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. ¹H and ¹³C NMR spectra are then acquired according to the instrument's standard operating procedures.
Principle: IR spectroscopy measures the interaction of infrared radiation with matter by absorption, emission, or reflection. It is used to identify and study chemical substances or functional groups in solid, liquid, or gaseous forms.
Apparatus:
-
Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is collected.[12]
-
Sample Spectrum: A small amount of the powdered 3-Bromo-4-methylbenzoic acid is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded.[13][14]
-
Cleaning: After the measurement, the sample is removed, and the crystal is cleaned with a suitable solvent.[13]
Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.
Apparatus:
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI source)
-
Syringe pump for direct infusion
Procedure:
-
Sample Preparation: A dilute solution of 3-Bromo-4-methylbenzoic acid is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Direct Infusion: The sample solution is introduced into the mass spectrometer's ion source at a constant flow rate using a syringe pump.[15]
-
Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode. The molecular ion peak ([M+H]⁺ or [M-H]⁻) is observed to confirm the molecular weight.
Physicochemical Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like 3-Bromo-4-methylbenzoic acid.
Caption: Experimental workflow for physicochemical characterization.
References
- 1. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. sites.bu.edu [sites.bu.edu]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. agilent.com [agilent.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. biorxiv.org [biorxiv.org]
